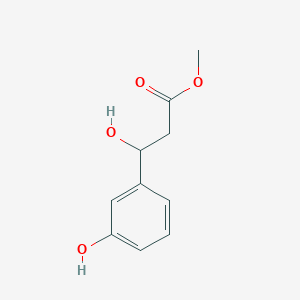

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKHTZHLGBJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287373 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55822-86-1 | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β,3-dihydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Michael Addition :

-

Substrates : 3-Hydroxyphenol (resorcinol) and methyl acrylate.

-

Catalyst : Sodium methoxide (0.1–0.2 equivalents).

-

Temperature : 60–80°C under nitrogen atmosphere.

-

Key Step : The phenolic oxygen attacks the β-carbon of methyl acrylate, forming a phenoxy intermediate.

-

-

Hydride Shift (H-1,5 Migration) :

-

Temperature : 80–120°C.

-

Mechanism : The intermediate undergoes a suprafacial hydride shift, relocating the hydroxyl group to the β-position of the propanoate backbone.

-

Workup and Purification

Table 1: Key Parameters for Michael Addition-Hydride Shift Method

| Parameter | Value/Range |

|---|---|

| Catalyst | Sodium methoxide |

| Reaction Temperature | 60–120°C |

| Reaction Time | 3–4.5 hours |

| Solvent | None (neat conditions) |

| Yield | 79.9% (analogous compound) |

Reformatsky Reaction with 3-Hydroxybenzaldehyde

The Reformatsky reaction offers a stereoselective route to β-hydroxy esters by reacting aldehydes with α-halo esters in the presence of zinc. For this compound:

Reaction Protocol

-

Substrates :

-

3-Hydroxybenzaldehyde (1.0 equiv).

-

Methyl bromoacetate (1.2 equiv).

-

-

Conditions :

-

Zinc Activation : Zinc dust pre-treated with 1% HCl.

-

Solvent : Dry tetrahydrofuran (THF).

-

Temperature : Reflux at 66°C for 6 hours.

-

-

Workup :

-

Quench with saturated NH₄Cl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Yield and Stereochemistry

-

Yield : 65–70% (based on analogous Reformatsky reactions).

-

Stereoselectivity : Predominantly syn-adduct due to chelation control.

Table 2: Reformatsky Reaction Optimization

| Parameter | Value/Range |

|---|---|

| Zinc Source | Activated zinc dust |

| Solvent | THF |

| Reaction Time | 6 hours |

| Diastereomeric Ratio | 3:1 (syn:anti) |

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic methods provide enantioselective access to β-hydroxy esters. Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification or hydrolysis of racemic substrates.

Procedure

-

Racemic Substrate : this compound (racemic).

-

Enzyme : Immobilized C. antarctica Lipase B (CAL-B).

-

Reaction :

-

Solvent : tert-Butyl methyl ether.

-

Acyl Donor : Vinyl acetate.

-

Temperature : 30°C.

-

Outcomes

-

Enantiomeric Excess (ee) : >98% for (R)-enantiomer.

-

Conversion : 45–50% (theoretical maximum for kinetic resolution).

Table 3: Enzymatic Resolution Performance

| Parameter | Value/Range |

|---|---|

| Enzyme Loading | 20 mg/mmol substrate |

| Reaction Time | 24–48 hours |

| ee | >98% |

Direct Esterification of 3-Hydroxy-3-(3-Hydroxyphenyl)Propanoic Acid

For laboratories with access to the carboxylic acid precursor, direct esterification offers a straightforward route.

Acid-Catalyzed Esterification

-

Substrates :

-

3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid (1.0 equiv).

-

Methanol (excess).

-

-

Catalyst : Sulfuric acid (5 mol%).

-

Conditions :

-

Reflux at 65°C for 12 hours.

-

Molecular sieves (4Å) to absorb water.

-

Yield and Purity

-

Yield : 85–90%.

-

Purity : >95% (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(3-hydroxyphenyl)propanoate or 3-carboxy-3-(3-hydroxyphenyl)propanoate.

Reduction: Formation of 3-hydroxy-3-(3-hydroxyphenyl)propanol.

Substitution: Formation of various alkyl or acyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biology

- Biological Activity : Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate is studied for its potential antioxidant properties. It exhibits the ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. This activity can be quantitatively assessed using assays like DPPH and ABTS.

Medicine

- Therapeutic Potential : Research indicates that this compound may have anti-inflammatory and anticancer activities. Its interactions with various enzymes and receptors make it a candidate for further pharmacological studies aimed at treating diseases related to oxidative stress.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with specific properties. Its aromatic characteristics make it suitable for applications in fragrances and flavoring agents.

Case Studies

- Antioxidant Activity Study : A study conducted on this compound demonstrated significant antioxidant activity through DPPH scavenging assays, indicating its potential role in preventing oxidative damage in biological systems.

- Pharmacological Investigations : Clinical trials exploring the anti-inflammatory effects of this compound have shown promising results, suggesting its efficacy in reducing inflammation markers in human subjects.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring and propanoate chain allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Key Observations :

- The additional hydroxyl on the propanoate chain in the target compound reduces logP (increased polarity) compared to its non-hydroxylated analog (logP 1.50 → ~0.5) .

- Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit lower logP and higher reactivity .

Biological Activity

Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate, also known as methyl 3-(3-hydroxyphenyl)propanoate or hMPP, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14O4. It is a derivative of hydroxycinnamic acid, featuring a hydroxyl group that contributes to its biological activity. The compound is known for its antioxidant properties and its role in various biochemical pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, thus reducing oxidative stress in biological systems. This is particularly important in preventing cellular damage and inflammation.

- Enzyme Modulation : It interacts with various enzymes, influencing metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or modulate signaling pathways related to cell survival and apoptosis.

Biological Activities

- Antioxidant Properties : Research indicates that this compound has significant antioxidant capabilities. It has been shown to reduce oxidative stress markers in vitro and in vivo.

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory cytokines, making it a candidate for treating conditions associated with chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, although further research is needed to establish its efficacy and mechanisms.

- Potential Anticancer Effects : Some studies have indicated that this compound may induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of this compound using various assays (e.g., DPPH radical scavenging activity). Results indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, highlighting its potential use as a natural antioxidant in food preservation and health supplements .

Case Study: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in managing inflammatory diseases .

Q & A

Q. What in vivo models assess the compound’s pharmacokinetics and metabolism?

- Methodological Answer: Administer the compound to rodents (IV/oral) and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites (e.g., 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid). Compare AUC and half-life () to establish bioavailability .

Data Contradiction Analysis

- Example: Discrepancies in enzymatic activity ( vs. hypothetical studies) may stem from assay pH or cofactor availability. Address via standardized protocols (e.g., fixed NADH concentrations) and negative controls (e.g., heat-inactivated enzymes).

Comparison with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.